tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate

描述

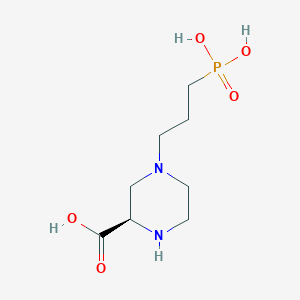

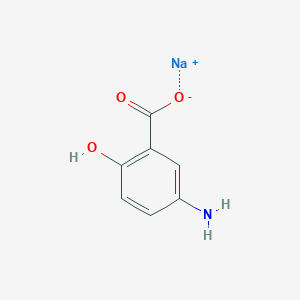

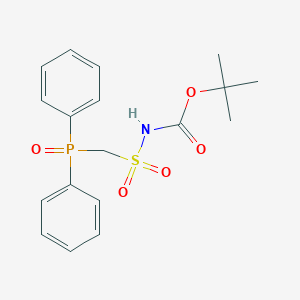

Tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is a chemical compound with the formula C18H22NO5PS . It has a molecular weight of 395.409742 g/mol . The IUPAC name for this compound is tert-butyl N-[(diphenylphosphoryl)methane]sulfonylcarbamate .

Molecular Structure Analysis

The molecule contains a total of 49 bonds. There are 27 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 sulfonamide (thio-/dithio-), and 1 phosphorane (thio-) .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 100.3±0.4 cm3 . It has 6 H bond acceptors and 1 H bond donor . It has 7 freely rotating bonds . The polar surface area of the compound is 108 Å2 . Its polarizability is 39.8±0.5 10-24 cm3 . The surface tension of the compound is 52.3±5.0 dyne/cm . The molar volume of the compound is 304.5±5.0 cm3 .科学研究应用

Organic Synthesis

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate: is utilized in organic synthesis as a reagent for introducing the diphenylphosphoryl protecting group . This group is pivotal in the synthesis of complex organic molecules, particularly in the construction of phosphorus-containing compounds. Its ability to protect functional groups during reactions allows for greater control and precision in chemical synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the development of new pharmaceuticals . Its structural features, including the sulfonylcarbamate moiety, are valuable for creating novel drug candidates with potential biological activity, especially in the realm of enzyme inhibition.

Material Science

The compound’s unique properties are explored in material science for the development of advanced materials . Its phosphorus content can be beneficial in creating flame-retardant materials, while the tert-butyl group may contribute to the thermal stability of polymers.

Analytical Chemistry

As an analytical standard, tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is used to calibrate instruments and validate analytical methods . Its well-defined structure and stability under various conditions make it an excellent candidate for such applications.

Chemical Education

This compound is also employed in chemical education to demonstrate various chemical reactions and synthesis techniques . It provides a practical example of how protecting groups are used in organic chemistry, making it a valuable teaching aid.

Agricultural Chemistry

In agricultural chemistry, research is being conducted to explore the use of this compound in the synthesis of agrochemicals . Its potential applications include the development of new pesticides or fertilizers that could enhance crop protection and yield.

安全和危害

属性

IUPAC Name |

tert-butyl N-(diphenylphosphorylmethylsulfonyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMWADAMYQKLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464595 | |

| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

CAS RN |

410529-86-1 | |

| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B152855.png)

![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)